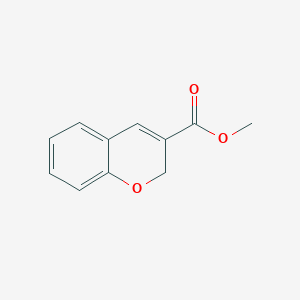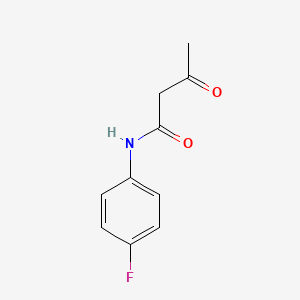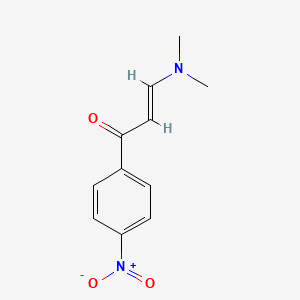
(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, often referred to as “DMNPNP”, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid at room temperature, and is structurally similar to the compound 1-nitro-2-phenylethane. DMNPNP has been used as a reagent for the synthesis of various compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
1. Application in Polymer Synthesis
- Summary of the Application : This compound is used in the synthesis of stimuli-responsive, water-soluble poly [2- (dimethylamino)ethyl methacrylate/styrene] statistical copolymers .
- Methods of Application : The compound is used in nitroxide mediated polymerization at 80 °C in bulk . The polymerization rate increases three-fold on increasing the feed compositions .
- Results or Outcomes : The synthesized copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration .
2. Application in Clinical Medicine
- Summary of the Application : The serum level of diamine oxidase (DAO) reflects the integrity and maturation of the small intestinal mucosa. This measure is important in diagnosing various diseases .
- Methods of Application : DAO levels in the blood are measured. Various factors, including drugs and food, influence DAO levels .
- Results or Outcomes : Changes in DAO levels have been observed in diverse diseases and the application of this enzyme in the clinical setting has been studied .
3. Application in Microbial Pathogen Inhibition
- Summary of the Application : Protonated polymers, such as poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers, inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Methods of Application : The compound is used in the synthesis of PDMAEMA linear polymer and its copolymers .
- Results or Outcomes : These polymers have been proven as efficient agents against several microbial pathogens .
4. Application in Bioinformatics
- Summary of the Application : Bioinformatics combines the methods used in the collection, storage, identification, analysis, and correlation of a huge and complex information. This compound could be part of the data being analyzed .
- Methods of Application : The compound could be part of the biological data being mined and analyzed. The goal is to provide scientists with the right means to explain normal biological processes, dysfunctions of these processes which give rise to disease and approaches that allow the discovery of new medical cures .
- Results or Outcomes : The application of bioinformatics has considerably accelerated scientific discoveries .
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPOMJNIUNMRH-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

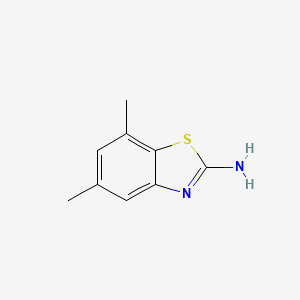
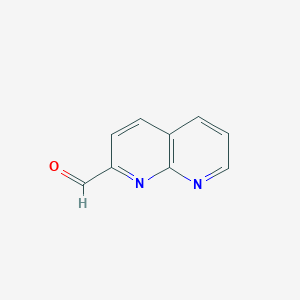
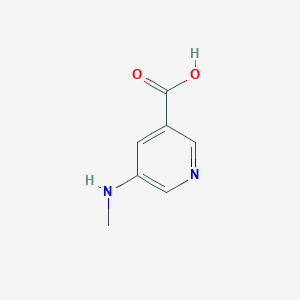
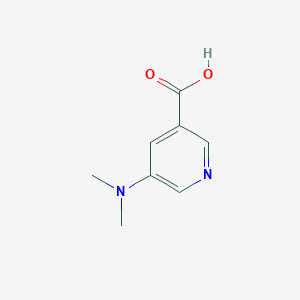
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)
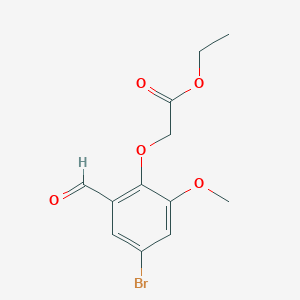
![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)
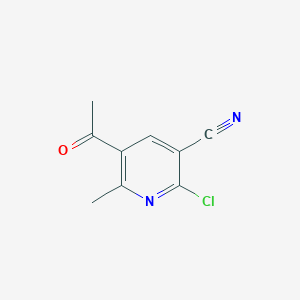
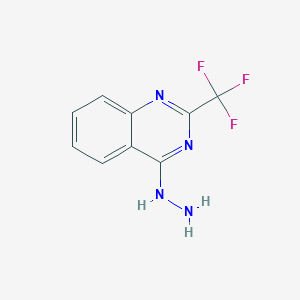
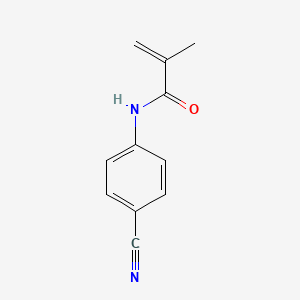
![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)
